REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[OH:10].[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1>C1C=CC=CC=1.C1(S(O)(=O)=O)C2C(=CC=CC=2)C=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[O:10][CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][O:11]1
|
Name
|
|
Quantity
|
9.85 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)O
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon addition of 1.0 g
|
Type
|
WAIT
|
Details
|
to stand for about one-half hour
|
Type
|
WASH
|
Details
|
The reaction mixture is washed with dilute sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 14.5 g
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(OC2OCCCC2)C=C(C(=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |